Cas no 2198315-71-6 (N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide structure
2198315-71-6 structure
商品名:N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide
CAS番号:2198315-71-6
MF:C18H20ClN3O2
メガワット:345.823303222656
CID:5410508
PubChem ID:154832569

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide
    • N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide
    • インチ: 1S/C18H20ClN3O2/c1-3-17(24)22(2)10-16(23)20-15-6-4-5-12-13-9-11(19)7-8-14(13)21-18(12)15/h3,7-9,15,21H,1,4-6,10H2,2H3,(H,20,23)
    • InChIKey: VWSCSXWXLNDSLR-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC(NC1CCCC2C3=C(NC1=2)C=CC(Cl)=C3)=O)C)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 658.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.34±0.20(Predicted)

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P02AE5C-50mg
N-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoyl]methyl}-N-methylprop-2-enamide
2198315-71-6 90%
50mg
$356.00 2023-12-18
Enamine
EN300-26614271-0.05g
N-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoyl]methyl}-N-methylprop-2-enamide
2198315-71-6 90%
0.05g
$246.0 2023-09-12

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide 関連文献

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamideに関する追加情報

Professional Introduction to N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide (CAS No. 2198315-71-6)

N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2198315-71-6, belongs to a class of molecules that exhibit promising biological activities. The structural complexity of this molecule, characterized by its fused heterocyclic system and functional groups, makes it a subject of intense study for potential therapeutic applications.

The core structure of N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide is built around a carbazole scaffold, which is a well-known motif in natural products and pharmacologically active compounds. The presence of a 6-chloro substituent at the benzene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and facilitating further derivatization. This feature is particularly valuable in drug design, as it allows for the introduction of additional functional groups that can modulate biological activity.

In recent years, there has been a surge in research focused on carbazole derivatives due to their diverse pharmacological properties. These compounds have been investigated for their potential roles in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The< strong> carbamoylmethyl and N-methylprop-2-enamide moieties in N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide contribute to its unique chemical profile and may be responsible for its observed biological effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the carbazole core with the< strong> 6-chloro substituent and the< strong> carbamoylmethyl-N-methylprop-2-enamide side chain creates a multifaceted structure that can interact with biological targets in multiple ways. This versatility is particularly advantageous in medicinal chemistry, where the ability to modulate multiple binding sites simultaneously can lead to more potent and selective drugs.

The synthesis of N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide presents several challenges due to its complex architecture. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in developing the synthetic routes for this compound.

In addition to its synthetic significance, N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide has been studied for its potential biological activity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. For instance, it has shown promise in inhibiting enzymes such as< strong> 6-chloro-indoleamine 2 diamine oxidase (IDO), which is involved in immune modulation.

The< strong> carbamoylmethyl-N-methylprop-2-enamide moiety may also contribute to the pharmacological properties of this compound by interacting with specific binding pockets on biological targets. This interaction can lead to allosteric modulation or covalent binding events that alter the function of these targets. Such mechanisms are increasingly recognized as important factors in drug action and may contribute to the efficacy and selectivity of N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-y}carbamoylmethy)-N-methylprop-

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